2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol

Lipophilicity Medicinal Chemistry ADME Optimization

2-[(6-Fluoropyrazin-2-yl)oxy] ethanol (CAS 1989659-45-1) is a fluorinated pyrazine derivative bearing a primary alcohol side chain attached via an ether linkage at the 2-position. The compound serves as a versatile synthetic intermediate (synthon) in pharmaceutical research and organic synthesis, where the fluorine atom at the 6-position of the electron-deficient pyrazine ring modulates electronic properties, metabolic stability, and membrane permeability of downstream derivatives.

Molecular Formula C6H7FN2O2
Molecular Weight 158.132
CAS No. 1989659-45-1
Cat. No. B2387367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol
CAS1989659-45-1
Molecular FormulaC6H7FN2O2
Molecular Weight158.132
Structural Identifiers
SMILESC1=C(N=C(C=N1)F)OCCO
InChIInChI=1S/C6H7FN2O2/c7-5-3-8-4-6(9-5)11-2-1-10/h3-4,10H,1-2H2
InChIKeyVYKWNYGQCURSST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol (CAS 1989659-45-1): A Fluorinated Heterocyclic Building Block for Medicinal Chemistry


2-[(6-Fluoropyrazin-2-yl)oxy] ethanol (CAS 1989659-45-1) is a fluorinated pyrazine derivative bearing a primary alcohol side chain attached via an ether linkage at the 2-position . The compound serves as a versatile synthetic intermediate (synthon) in pharmaceutical research and organic synthesis, where the fluorine atom at the 6-position of the electron-deficient pyrazine ring modulates electronic properties, metabolic stability, and membrane permeability of downstream derivatives . Commercially available at 95% purity as a liquid (Sigma Aldrich), it is primarily employed as a building block for constructing kinase inhibitors, SHP2 inhibitors, and other bioactive molecules .

Why 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol Cannot Be Simply Replaced by Its Chloro or Non-Halogenated Congeners


In medicinal chemistry and building-block procurement, substituting a fluorinated heterocycle with its chloro-, bromo-, or non-halogenated analog is rarely a neutral decision. The fluorine atom in 2-[(6-fluoropyrazin-2-yl)oxy]ethan-1-ol imparts a uniquely low lipophilicity (LogP ≈ −0.01 vs. XLogP3 = 1.2 for the 6‑chloro analog [1]), significantly alters nucleophilic aromatic substitution (SNAr) reactivity—fluoropyrazine is considerably more reactive toward nucleophiles than chloropyrazine [2]—and produces a liquid physical form at room temperature versus the powder form of the chloro derivative . These differences directly impact synthetic route design, purification strategy, and the physicochemical profile of the final drug candidate.

Quantitative Product-Specific Evidence Guide: 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol vs. Its Closest Structural Analogs


Lipophilicity Differentiation: >1.2 Log Unit Lower LogP Compared to the 6-Chloro Analog

The fluoro compound exhibits a calculated LogP of −0.013 while the direct 6-chloro analog (2-[(6-chloropyrazin-2-yl)oxy]ethan-1-ol, CAS 64332-21-4) has a computed XLogP3 of 1.2 [1]. This represents a difference of approximately 1.2 log units, corresponding to roughly a 16‑fold difference in octanol/water partition coefficient.

Lipophilicity Medicinal Chemistry ADME Optimization

Molecular Weight and Atom Economy Advantage Over the 6-Chloro Analog

The fluoro compound has a molecular weight of 158.13 g/mol compared to 174.58 g/mol for the 6-chloro analog [1]. The 16.45 g/mol reduction arises from replacing chlorine (atomic weight ~35.5) with fluorine (atomic weight ~19.0).

Molecular Weight Lead Optimization Fragment-Based Drug Design

Enhanced Nucleophilic Aromatic Substitution (SNAr) Reactivity Over Chloropyrazine Derivatives

The foundational study by Rutner & Spoerri (1966) demonstrated that fluoropyrazine exhibits considerably greater reactivity towards nucleophilic agents than chloropyrazine or iodopyrazine [1]. Specifically, fluoropyrazine hydrolyzes rapidly in 1.07 N NaOH at 26.00 °C and undergoes efficient nucleophilic reactions with amines, alkoxides, and other nucleophiles to form diverse 2-substituted pyrazine derivatives. This class-level reactivity principle extends to 2-[(6-fluoropyrazin-2-yl)oxy]ethan-1-ol, where the 6-fluoro substituent serves as a competent leaving group for sequential SNAr diversification while the ethan-1-ol side chain remains available for orthogonal functionalization .

SNAr Reactivity Synthetic Chemistry Building Block Diversification

Physical Form Differentiation: Liquid (Fluoro) vs. Powder (Chloro) for Formulation and Handling

According to vendor specifications, 2-[(6-fluoropyrazin-2-yl)oxy]ethan-1-ol is supplied as a liquid (Sigma Aldrich, storage at 4 °C) , whereas the structurally analogous 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-ol is supplied as a powder (Sigma Aldrich, storage at room temperature) . This difference in physical state originates from the altered intermolecular interactions imparted by fluorine vs. chlorine substitution on the pyrazine ring.

Physical Form Handling Automated Dispensing Formulation

Safety and Handling Profile: Absence of Acute Toxicity Warnings vs. the Chloro Analog's GHS Hazard Classifications

The 6-chloro analog carries multiple GHS hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), as listed in PubChem from ECHA C&L notifications [1]. In contrast, the 6-fluoro analog (Sigma Aldrich listing) displays no acute toxicity GHS hazard pictograms or hazard statements on its product page , suggesting a comparatively favorable acute safety profile that simplifies laboratory handling and shipping logistics.

Safety Profile GHS Classification Laboratory Handling Procurement Compliance

Orthogonal Functionalization Handles: Fluoro Leaving Group plus Primary Alcohol for Sequential Diversification

The compound uniquely combines two orthogonal reactive handles on a single small scaffold: (a) a 6-fluoro substituent that acts as a leaving group for SNAr diversification (forming C–N, C–O, or C–S bonds on the pyrazine ring), and (b) a primary alcohol that can be independently oxidized to an aldehyde/carboxylic acid, or converted to esters, ethers, or leaving groups (e.g., tosylate, mesylate) for nucleophilic displacement . This dual orthogonal functionality is absent in simple fluoropyrazine (which lacks the alcohol handle) and in the non-halogenated pyrazinyl ethanol (which lacks the fluoride leaving group) . Compounds bearing similar ether-linked ethanol chains on nitrogen heterocycles appear extensively in kinase and SHP2 inhibitor patents, underscoring the scaffold's relevance for medicinal chemistry library construction [1].

Orthogonal Reactivity Diversification Library Synthesis Medicinal Chemistry

Optimal Research and Procurement Application Scenarios for 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol


SHP2 Allosteric Inhibitor Lead Optimization Requiring Low-LogP Building Blocks

The compound's exceptionally low calculated LogP (−0.013) directly addresses the pharmacokinetic challenge of balancing solubility and permeability in SHP2 allosteric inhibitor programs. When conjugated to larger hydrophobic warheads, the polar fluoropyrazine-ethanol fragment helps maintain overall cLogP within drug-like range, reducing the risk of poor aqueous solubility that often limits the developability of SHP2 inhibitors. The 1.2 log unit lipophilicity advantage over the chloro analog translates to approximately 16‑fold higher aqueous solubility for intermediate constructs bearing this fragment.

Parallel Medicinal Chemistry Library Synthesis Using Automated Liquid Handling Platforms

The liquid physical form of the fluoro compound enables direct integration into automated liquid-dispensing workflows for high-throughput parallel synthesis, eliminating the weighing and dissolution steps required for the solid chloro analog. Combined with the orthogonal reactivity of the 6-fluoro SNAr handle and the primary alcohol , this permits rapid, two-step sequential diversification to generate arrays of substituted pyrazine derivatives for kinase or phosphatase inhibitor screening.

Fragment-Based Drug Discovery Where Low Molecular Weight Is a Critical Selection Criterion

With a molecular weight of 158.13 g/mol—over 10% lower than the chloro analog (174.58 g/mol) —this compound qualifies as a true fragment (MW < 250 Da) for fragment-based screening. The combination of low MW, favorable ligand efficiency potential, and the fluorine atom as a sensitive ¹⁹F NMR probe for protein-binding assays makes it a strategically advantageous fragment starting point for FBDD campaigns targeting enzymes with nucleophilic active-site residues.

Kinase Inhibitor Scaffold Construction Exploiting Rapid SNAr Diversification

The considerably greater SNAr reactivity of fluoropyrazines over chloropyrazines [1] means that the 6-fluoro substituent can be displaced by amine nucleophiles under milder conditions (lower temperature, shorter reaction time) than the corresponding chloro derivative. This enables the efficient construction of 2,6-disubstituted pyrazine kinase inhibitor cores where the ethanol side chain provides a convenient anchor for further elaboration to ATP-competitive or allosteric inhibitor motifs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.